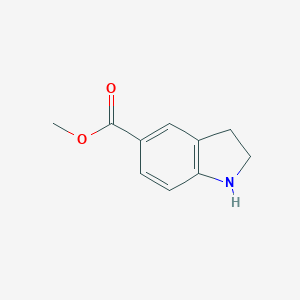
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nitrosation of N-methyl-3,4-dihydro-2H-1,4-thiazine-5-amine using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is carried out at low temperatures to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitroso group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
N-methyl-3,4-dihydro-2H-1,4-thiazine-5-amine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness
N-methyl-6-nitroso-3,4-dihydro-2H-1,4-thiazin-5-amine is unique due to the presence of both the nitroso and methyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
148639-72-9 |
|---|---|
分子式 |
C5H9N3OS |
分子量 |
159.21 g/mol |
IUPAC名 |
(NE)-N-(3-methyliminothiomorpholin-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C5H9N3OS/c1-6-4-5(8-9)10-3-2-7-4/h9H,2-3H2,1H3,(H,6,7)/b8-5+ |
InChIキー |
IFDRXBBBALHODS-VMPITWQZSA-N |
SMILES |
CN=C1C(=NO)SCCN1 |
異性体SMILES |
CN=C1/C(=N\O)/SCCN1 |
正規SMILES |
CN=C1C(=NO)SCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Pyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B136328.png)






![1-[4-(4-Hydroxyphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B136341.png)


